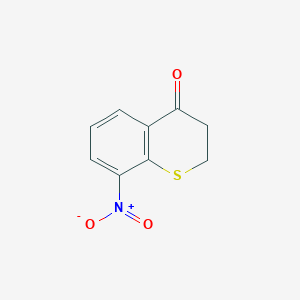

8-Nitrothiochroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3S |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

8-nitro-2,3-dihydrothiochromen-4-one |

InChI |

InChI=1S/C9H7NO3S/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 |

InChI Key |

KJARBDORNNMWKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 8 Nitrothiochroman 4 One and Its Derivatives

General Synthetic Strategies for Thiochroman-4-ones

The construction of the thiochroman-4-one (B147511) skeleton is a critical step and can be achieved through several established pathways. These methods offer versatility for creating a library of derivatives with diverse substitution patterns.

Cyclization Approaches from Thiophenol and Acrylic Acid Derivatives

A common and direct method for synthesizing thiochroman-4-ones involves the reaction of a thiophenol with an α,β-unsaturated carboxylic acid, such as acrylic acid or its derivatives. mdpi.com This reaction can be performed in a single step, often facilitated by a strong acid like methanesulfonic acid, which acts as both a catalyst for the initial Michael addition and a dehydrating agent for the subsequent intramolecular Friedel-Crafts acylation. mdpi.com However, this one-pot approach can sometimes result in low yields. mdpi.com

An alternative two-step procedure often provides better yields. This involves the initial reaction of a thiophenol with a β-halopropionic acid or a β-lactone to form a 3-(phenylthio)propanoic acid intermediate. mdpi.com This intermediate is then subjected to intramolecular cyclization, typically using a strong acid or a combination of reagents like oxalyl chloride followed by a Lewis acid such as tin chloride, to afford the thiochroman-4-one. mdpi.com

Table 1: Examples of Thiochroman-4-one Synthesis via Cyclization

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiophenol, Acrylic Acid | Methanesulfonic acid | Thiochroman-4-one | Low | mdpi.com |

| Thiophenol, β-Halopropionic acid | 1. Base; 2. Intramolecular Friedel-Crafts acylation | Thiochroman-4-one | Moderate | mdpi.com |

| Thiophenol, Cinnamic acid | General procedure II | 2-Phenylthiochroman-4-one (Thioflavanone) | 45 | nih.gov |

| Thiophenol, 4-Nitrocinnamic acid | General procedure II | 2-(4-Nitrophenyl)-thiochroman-4-one | 70 | mdpi.comnih.gov |

Michael Addition Reactions in Scaffold Construction

The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a fundamental step in many thiochroman-4-one syntheses. researchgate.net This reaction forms the key carbon-sulfur bond necessary for the heterocyclic ring system. For instance, the addition of thiophenol to an α,β-unsaturated enone can lead to the formation of the thiochroman-4-one scaffold. researchgate.net Organocatalysts can be employed to achieve asymmetric sulfa-Michael additions, which is particularly useful for producing chiral thiochroman-4-ones. nih.gov

Intramolecular Friedel-Crafts Acylation Analogues for Benzothiopyran Scaffold Construction

Intramolecular Friedel-Crafts acylation is a pivotal ring-closing step in the synthesis of the benzothiopyran (thiochroman) scaffold. mdpi.com This reaction involves the cyclization of an intermediate, typically a 3-(phenylthio)propanoic acid, onto the aromatic ring. mdpi.com The reaction is promoted by strong acids like sulfuric acid, methanesulfonic acid, or Lewis acids such as aluminum chloride. mdpi.comnih.gov The efficiency of this cyclization can be influenced by the nature of the substituents on the aromatic ring. A highly effective and straightforward method for constructing 2,3-unsubstituted benzothiophenes has been developed using a phosphoric acid-catalyzed intramolecular Friedel-Crafts reaction, highlighting the versatility of this approach. rsc.org

Ring-Opening/Ring-Closing Protocols

Ring transformation reactions provide an alternative route to thiochroman-4-ones. For example, chiral 5-ylidene-1,3-dioxan-4-ones can be converted to thiochroman-4-ones through a reaction with 2-bromothiophenol (B30966) involving a bromo-lithium exchange. researchgate.net Another example is the ring expansion of isothiochroman-4-one with ethyl diazo(lithio)acetate, which leads to the formation of a tetrahydrobenzothiepin β-oxoester. rsc.org While not a direct synthesis of thiochroman-4-one itself, these methods demonstrate the utility of ring manipulation in creating related heterocyclic systems.

Targeted Synthesis of 8-Nitrothiochroman-4-one

The specific synthesis of this compound leverages the general strategies outlined above, with a focus on utilizing nitro-substituted precursors.

Preparation from Nitrothiophenol Precursors

The most direct approach to this compound involves starting with a thiophenol derivative that already contains the nitro group at the desired position. Specifically, 2-amino-6-nitrothiophenol or a related precursor would be the ideal starting material. However, literature more commonly describes the synthesis of other nitro-isomers, such as 6-nitrothiochroman-4-one (B3058439), which is prepared from 4-nitrothiophenol (B108094) and acrylic acid. nih.gov The synthesis of the 8-nitro isomer would analogously start from 2-nitrothiophenol.

A documented synthesis of a compound containing the this compound core involves the reaction of this compound with other reagents to create more complex molecules. sci-hub.se This indicates that this compound is a known and accessible intermediate. The synthesis of this precursor, this compound (40A), has been cited in the literature. sci-hub.se

Table 2: Synthesis of a 6-Nitrothiochroman-4-one Derivative

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Nitrothiophenol, Acrylic acid | 75% aq. TBAF, 60 °C, 4h | 6-Nitrothiochroman-4-one | Not specified | nih.gov |

Note: This table illustrates the synthesis of an isomer to demonstrate the general applicability of the method.

Regioselective Nitration Strategies for Thiochroman-4-one Core

The regioselective nitration of the thiochroman-4-one scaffold is a key step in accessing specific nitro-substituted isomers. The directing influence of the substituents on the aromatic ring plays a crucial role in determining the position of nitration.

While direct nitration of thiochroman-4-one with nitric acid in sulfuric acid typically yields the 6-nitro isomer due to the electron-donating effect of the sulfur atom, achieving substitution at the 8-position often requires alternative strategies. One approach involves the use of pre-substituted precursors where the desired substitution pattern is established before the cyclization to form the thiochroman-4-one ring.

Computational and experimental studies on related systems, such as the nitrating P450 enzyme TxtE, have highlighted the role of enzyme active site residues in controlling the regioselectivity of nitration on L-tryptophan. nih.gov Although not directly applied to thiochroman-4-one, these findings underscore the potential for developing highly selective catalytic methods for aromatic nitration. By manipulating the steric and electronic environment around the substrate, it may be possible to direct the nitration to less favored positions like C-8.

Synthesis of Related Isomers (e.g., 6-Nitrothiochroman-4-one) and Analogues

The synthesis of 6-nitrothiochroman-4-one is more straightforward than its 8-nitro counterpart. A common method involves the electrophilic nitration of thiochroman (B1618051) using a mixture of nitric acid and sulfuric acid. The sulfur atom's electron-donating character through resonance directs the incoming nitro group primarily to the 6-position. Yields for this nitration can vary, and purification is often necessary to remove any over-nitrated byproducts.

An alternative route to 6-nitrothiochroman-4-one starts with 4-nitrothiophenol. nih.govresearchgate.net This is reacted with acrylic acid in the presence of a base like tetra-n-butylammonium fluoride (B91410) (TBAF) to form 3-(4-nitrophenylthio)propanoic acid. nih.govresearchgate.net Subsequent intramolecular Friedel-Crafts acylation, often using a Lewis acid such as tin(IV) chloride (SnCl4) after activation with oxalyl chloride, leads to the cyclized product, 6-nitrothiochroman-4-one. nih.gov This multi-step approach offers good control over the regiochemistry.

The synthesis of other analogues, such as those with different substituents on the aromatic or heterocyclic ring, can be achieved by starting with appropriately substituted thiophenols or acrylic acid derivatives. nih.gov For example, 2-methylthiochroman-4-one can be prepared from thiophenol and crotonic acid. nih.gov

Derivatization from this compound

This compound serves as a versatile intermediate for the synthesis of a wide array of derivatives through chemical transformations of its key functional groups: the nitro group, the carbonyl group, and the thiochroman ring system itself.

Chemical Transformations of the Nitro Group (e.g., Reduction to Amino Derivatives)

The nitro group at the 8-position can be readily reduced to an amino group, providing access to 8-aminothiochroman-4-one and its subsequent derivatives. This reduction is a common and crucial transformation in the synthesis of many biologically active compounds.

Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, are effective for this purpose. Another widely used method is the reduction with metals in acidic media, such as iron in acetic acid or hydrochloric acid. research-solution.comouhsc.edu This latter method is known for its mildness and selectivity for the nitro group, often leaving other functional groups intact. research-solution.com The resulting 8-aminothiochroman-4-one can then be further functionalized, for instance, by forming ureas or thioureas, which are of interest in medicinal chemistry. ouhsc.edu

Modifications at the Carbonyl Group (e.g., Spiro-Adducts)

The carbonyl group at the 4-position of this compound is a key site for introducing structural diversity. One significant modification is the formation of spiro-adducts, which can lead to complex three-dimensional structures with potential pharmacological properties.

Spirocyclic compounds can be synthesized through various reactions involving the ketone functionality. For example, [3+2] cycloaddition reactions with reagents like diazomethane (B1218177) or nitrile oxides can yield spiro-heterocycles. mdpi.com The Staudinger reaction, involving the reaction of an imine with a ketene, is a well-established method for synthesizing spiro-β-lactams. uc.pt Additionally, multi-component reactions can be employed to construct spiro-fused heterocyclic systems in a single step. researchgate.net For instance, the reaction of a ketone with an amine and a source of a third component can lead to the formation of spiro-thiazolidinones or other related structures. beilstein-journals.org

Substitutions on the Thiochroman Ring System (e.g., Alkyl, Halogen, Aryl, Vinyl Sulfone Moieties)

Further diversification of the this compound scaffold can be achieved by introducing various substituents onto the thiochroman ring.

Alkyl and Aryl Substitutions: Alkyl or aryl groups can be introduced at various positions, often by starting with appropriately substituted precursors before the cyclization to form the thiochroman ring. For instance, using a substituted thiophenol or a substituted α,β-unsaturated acid in the initial steps of the synthesis allows for the incorporation of these groups. nih.gov Organocatalytic methods, such as tandem Michael-Henry reactions between 2-mercaptobenzaldehydes and β-nitrostyrenes, can provide chiral 2-aryl-3-nitrothiochroman-4-ols, which are precursors to substituted thiochromanes. nih.gov

Halogenation: Regioselective halogenation of the aromatic ring can be challenging. However, metal-free protocols have been developed for the remote C-H halogenation of related quinoline (B57606) systems, suggesting that similar strategies could be adapted for thiochroman-4-ones. rsc.org These methods often utilize reagents like trihaloisocyanuric acid and can proceed with high regioselectivity.

Vinyl Sulfone Moieties: The introduction of a vinyl sulfone group has been shown to be a valuable modification in related thiochromone (B8434766) systems, leading to compounds with significant biological activity. nih.govresearchgate.net Vinyl sulfones can be synthesized through various methods, including the oxidation of the corresponding vinyl sulfides or through elimination reactions of halosulfones. nih.govscripps.edu A common strategy involves the dehydrogenation of a thiochroman-4-one to the corresponding thiochromen-4-one, followed by further modifications. nih.gov The sulfur atom in the thiochroman ring can also be oxidized to a sulfone, which can then be used to introduce a vinyl group. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of 8 Nitrothiochroman 4 One

Reactions Involving the Nitro Group

The presence of the nitro group on the aromatic ring is a key determinant of the reactivity of 8-nitrothiochroman-4-one, both in terms of its own transformations and its influence on the reactivity of the benzene (B151609) ring.

Reductive Transformations to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, yielding the corresponding 8-aminothiochroman-4-one. This conversion opens up a wide array of possibilities for further functionalization, such as diazotization and subsequent coupling reactions. Several reducing agents are effective for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly employed methods for the reduction of aromatic nitro compounds, which are applicable to this compound, include catalytic hydrogenation and chemical reduction with metals or metal salts.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. It is generally a clean and efficient method, often proceeding under mild conditions.

Chemical Reduction: A variety of chemical reducing agents can be used to convert the nitro group to an amine.

Stannous chloride (SnCl2): In the presence of a strong acid like hydrochloric acid, stannous chloride is a classic and effective reagent for the reduction of aromatic nitro compounds. nih.govresearchgate.net

Sodium dithionite (B78146) (Na2S2O4): This reagent offers a milder alternative for the reduction of nitro groups and is known for its chemoselectivity, often leaving other functional groups like ketones intact. organic-chemistry.orgaragen.comrsc.org

Iron (Fe) in acidic medium: A mixture of iron powder and an acid, such as acetic acid or hydrochloric acid, is a cost-effective and widely used method for this reduction.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H2, Pd/C | Methanol or Ethanol, Room Temperature | Clean reaction with water as the only byproduct. |

| SnCl2·2H2O | Ethanol, Reflux | Effective but can sometimes lead to complex formation. nih.gov |

| Na2S2O4 | Aqueous or mixed aqueous/organic solvent, often with a base | Mild and chemoselective. organic-chemistry.orgaragen.comrsc.org |

| Fe, CH3COOH | Ethanol/Water, Reflux | Inexpensive and robust method. |

Influence of the Nitro Group on Aromatic Ring Reactivity

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring in this compound towards both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong inductive and resonance electron-withdrawing effects. masterorganicchemistry.comopenstax.org This deactivation makes reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the aromatic ring of this compound significantly more difficult compared to the unsubstituted thiochroman-4-one (B147511). The electron density of the ring is substantially reduced, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

Furthermore, the nitro group acts as a meta-director. openstax.org This means that if an electrophilic substitution reaction were to occur, the incoming electrophile would preferentially add to the position meta to the nitro group (C5 or C7). This is because the resonance structures of the Wheland intermediate show that the positive charge is delocalized to the ortho and para positions, making the meta position the least deactivated.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (NAS). nih.gov This is particularly true for positions ortho and para to the nitro group. In the case of this compound, this would primarily be the C7 position. The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, thereby lowering the activation energy for the reaction. However, for a successful NAS reaction to occur, a good leaving group must be present on the ring, typically a halide.

Transformations at the Thiochroman-4-one Core

The thiochroman-4-one scaffold itself is amenable to a variety of chemical transformations, including oxidation of the sulfur atom and dehydrogenation of the heterocyclic ring.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones (e.g., Thiochroman (B1618051) S,S-Dioxides)

The sulfur atom in the thiochroman-4-one ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives can exhibit altered biological activities and physical properties. The extent of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include:

Hydrogen peroxide (H2O2): Often used in the presence of a catalyst, such as a metal oxide, or in an acidic medium like acetic acid. organic-chemistry.orgresearchgate.net

meta-Chloroperoxybenzoic acid (m-CPBA): A versatile and widely used reagent for the oxidation of sulfides. By controlling the stoichiometry, it is often possible to selectively form either the sulfoxide (with one equivalent of m-CPBA) or the sulfone (with two or more equivalents). organic-chemistry.org

Oxone® (potassium peroxymonosulfate): A stable and convenient oxidizing agent that can be used for the selective oxidation of sulfides to sulfoxides or their complete oxidation to sulfones. yccskarad.com

| Product | Reagent | Typical Conditions |

|---|---|---|

| This compound S-oxide (Sulfoxide) | 1 equivalent m-CPBA | Dichloromethane, 0 °C to room temperature |

| This compound S,S-dioxide (Sulfone) | ≥2 equivalents m-CPBA or H2O2 in acetic acid | Dichloromethane, room temperature or reflux |

| This compound S,S-dioxide (Sulfone) | Oxone® | Methanol/Water, room temperature |

Dehydrogenation and Aromatization Processes to Thiochromones

The thiochroman-4-one ring can be dehydrogenated to introduce a double bond between the C2 and C3 positions, resulting in the formation of the corresponding 8-nitrothiochromone. Thiochromones are an important class of heterocyclic compounds with a range of biological activities.

A common method for this transformation involves a two-step process of bromination followed by dehydrobromination. The α-position to the carbonyl group (C2) is first brominated, and the resulting α-bromo ketone is then treated with a base to eliminate hydrogen bromide, leading to the formation of the α,β-unsaturated system.

Another effective reagent for the direct dehydrogenation of cyclic ketones is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govbeilstein-journals.orgorganic-chemistry.orgdu.ac.in DDQ is a powerful oxidizing agent that can effect the dehydrogenation of thiochroman-4-ones to thiochromones, often under neutral conditions. nih.gov

| Reagent(s) | Typical Conditions | Intermediate |

|---|---|---|

| 1. Br2 2. Pyridine or other base | 1. Acetic acid or CCl4 2. Reflux | 2-Bromo-8-nitrothiochroman-4-one |

| DDQ | Dioxane or Toluene, Reflux | Direct dehydrogenation |

Advanced Reaction Mechanisms

While the general mechanisms for the reactions described above are well-established in organic chemistry, detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, based on analogous systems, some mechanistic aspects can be inferred.

For instance, in the reduction of the nitro group, the reaction likely proceeds through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. The specific pathway and the stability of these intermediates can be influenced by the chosen reducing agent and the reaction conditions.

In the case of electrophilic aromatic substitution, computational studies on similar nitroaromatic compounds could provide insights into the transition state energies for ortho, meta, and para attack, further rationalizing the observed meta-directing effect of the nitro group.

The oxidation of the sulfur atom is believed to proceed via a nucleophilic attack of the sulfur on the peroxide oxygen, followed by the departure of the leaving group (e.g., m-chlorobenzoate). The higher oxidation state of the sulfone is achieved through a subsequent oxidation of the initially formed sulfoxide.

The dehydrogenation with DDQ is thought to occur via a hydride transfer mechanism, where a hydride ion is abstracted from the thiochroman-4-one by DDQ, followed by the loss of a proton to yield the thiochromone (B8434766).

Further dedicated mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, would be necessary to fully elucidate the intricate details of the reaction pathways for this compound.

Organocatalytic Asymmetric Synthesis Approaches

The asymmetric synthesis of the thiochromane framework, a core structure related to this compound, has been effectively achieved using organocatalysis. A prominent strategy involves the enantioselective tandem Michael addition-Henry reaction, which allows for the construction of multiple stereocenters in a single, efficient operation. Researchers have successfully synthesized enantioenriched 2,3,4-trisubstituted thiochromanes by reacting 2-mercaptobenzaldehydes with various β-nitrostyrenes. unimi.it

This transformation is effectively catalyzed by cinchona alkaloids, such as cupreine (B190981), at low catalyst loadings (e.g., 2 mol%). unimi.itunimi.it The reaction proceeds with good diastereoselectivities and enantioselectivities, which can be significantly enhanced through a single recrystallization, achieving up to 98% diastereomeric excess (de) and over 99% enantiomeric excess (ee). unimi.itunimi.it The use of an organocatalyst like cupreine is crucial as it activates the substrates and controls the stereochemical outcome of the reaction, leading to the formation of chiral 2-aryl-3-nitrothiochroman-4-ols. These products are valuable intermediates for the synthesis of biologically active thiochromane derivatives. unimi.it The reaction is typically conducted at low temperatures, such as -10°C, in an anhydrous solvent like diethyl ether to maximize stereocontrol. unimi.it

Tandem Michael-Henry Reactions in Thiochromane Formation

The tandem Michael-Henry reaction is a powerful cascade process for constructing the functionalized thiochromane ring system. unimi.it This reaction sequence begins with the conjugate addition (Michael reaction) of the thiol group from a 2-mercaptobenzaldehyde (B1308449) to a β-nitrostyrene. This initial step forms a transient thioether intermediate. unimi.it

Following the Michael addition, an intramolecular Henry reaction (a nitro-aldol reaction) occurs. The in-situ generated nitronate anion, stabilized by the nitro group, attacks the electrophilic aldehyde carbon within the same molecule. This cyclization step forms the six-membered thiochromane ring and creates a new hydroxyl-bearing stereocenter, resulting in a 2-aryl-3-nitrothiochroman-4-ol product. unimi.it The entire tandem sequence generates three new contiguous stereogenic centers. Despite the potential for multiple diastereomers, the reaction often shows good stereocontrol, typically forming only two major diastereomers. unimi.it

The efficiency of this tandem reaction using cupreine as a catalyst is demonstrated in the synthesis of various thiochromane derivatives.

Table 1: Cupreine-Catalyzed Tandem Michael-Henry Reaction of 2-Mercaptobenzaldehyde with Substituted β-Nitrostyrenes unimi.it

| β-Nitrostyrene Substituent (Ar) | Yield (%)* | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Isomer (%) |

|---|---|---|---|

| C₆H₅ | 95 | 77:23 | 86 |

| 4-FC₆H₄ | 99 | 74:26 | 72 |

| 4-ClC₆H₄ | 94 | 75:25 | 74 |

| 4-BrC₆H₄ | 97 | 75:25 | 75 |

| 4-MeC₆H₄ | 99 | 68:32 | 80 |

| 4-MeOC₆H₄ | 99 | 70:30 | 79 |

| 2-ClC₆H₄ | 99 | 77:23 | 81 |

| 1-Naphthyl | 95 | 78:22 | 80 |

*Yields reported are for the non-separable diastereomeric mixture after chromatography.

Intramolecular Hydride Shifts and Cyclizations

While intramolecular hydride shifts represent a fundamental type of rearrangement in organic chemistry, a more prominently documented pathway for forming the thiochroman-4-one skeleton from nitro-aromatic precursors involves specific intramolecular cyclization reactions. One such modern and efficient method is the iodine-catalyzed denitrative C-S cross-coupling reaction. organic-chemistry.org

This strategy utilizes 2'-nitrochalcones as starting materials to construct the thiochroman-4-one ring. organic-chemistry.org In this process, a sulfur source, such as xanthate, is used to introduce the sulfur atom. The reaction proceeds through an intramolecular cyclization where the nitro group is ultimately displaced. organic-chemistry.org This denitrative cyclization provides a direct route to thiochromanones, avoiding the need for pre-functionalized thiophenols. The use of molecular iodine as a catalyst facilitates this key C-S bond formation and subsequent ring closure. This methodology highlights a powerful cyclization strategy where the nitro group acts as a leaving group to enable the formation of the heterocyclic core. organic-chemistry.org Such reductive cyclization processes are valuable in heterocyclic synthesis, allowing for the conversion of readily available nitro compounds into more complex ring systems. researchgate.netrsc.org

Advanced Spectroscopic and Structural Elucidation of 8 Nitrothiochroman 4 One Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 8-Nitrothiochroman-4-one derivatives, ¹H and ¹³C NMR are instrumental in confirming the molecular structure and determining stereochemical details.

In the synthesis of substituted this compound derivatives, the formation of regioisomers and diastereomers is a common possibility. NMR spectroscopy provides a powerful tool to distinguish between these isomers.

Regioisomerism: The substitution pattern on the thiochroman-4-one (B147511) core can be unequivocally determined by analyzing the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum. For an 8-nitro substituted thiochroman-4-one, the protons on the aromatic ring will exhibit specific splitting patterns and chemical shifts influenced by the electron-withdrawing nature of the nitro group and the carbonyl group. For instance, the proton ortho to the nitro group is expected to be significantly downfield shifted. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity within the molecule, definitively establishing the positions of substituents.

Diastereomerism: When a chiral center is introduced, for example, by substitution at the C2 or C3 position of the thiochroman-4-one ring, diastereomers may be formed. These diastereomers, being chemically distinct, will have different NMR spectra. The chemical shifts of the protons and carbons near the stereocenter will vary between diastereomers. Furthermore, the coupling constants between protons on adjacent stereocenters will differ, reflecting their different dihedral angles.

Illustrative ¹H NMR Data for a Hypothetical Substituted this compound Derivative:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 4.25 | dd | 12.0, 4.5 |

| H-3a | 2.90 | ddd | 13.5, 12.0, 6.0 |

| H-3b | 3.15 | ddd | 13.5, 4.5, 3.0 |

| H-5 | 7.50 | d | 8.0 |

| H-6 | 7.30 | t | 8.0 |

| H-7 | 8.10 | d | 8.0 |

Note: The data in this table is illustrative and represents expected values for a generic derivative. Actual values will vary depending on the specific substituents.

The conformation of the six-membered heterocyclic ring in this compound derivatives can be investigated by analyzing the vicinal coupling constants (³J) between adjacent protons. According to the Karplus equation, the magnitude of ³J is dependent on the dihedral angle between the coupled protons. By measuring these coupling constants from the ¹H NMR spectrum, it is possible to deduce the preferred conformation of the ring, such as a chair, boat, or twist-boat conformation. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons suggests an axial-axial relationship, which is characteristic of a chair conformation. Conversely, smaller coupling constants (1-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships.

X-ray Diffraction Studies for Absolute Configuration and Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and stereochemistry. acs.org For a chiral derivative of this compound, X-ray crystallography can provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms.

To determine the absolute configuration of a chiral molecule, the crystallographic data is analyzed using anomalous dispersion effects. This technique is particularly effective if the molecule contains a heavier atom, such as the sulfur atom in the thiochroman-4-one core. The way X-rays are scattered by the atoms allows for the unambiguous assignment of the R or S configuration at each stereocenter. This information is critical in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly. The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Hypothetical Crystallographic Data for an this compound Derivative:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: This data is a representative example and not from a specific experimental study on this compound.

Vibrational Spectroscopy (IR) for Functional Group Analysis and Structural Confirmation

Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of key structural motifs.

The most prominent absorption bands in the IR spectrum of this compound would be due to the carbonyl (C=O) and nitro (NO₂) groups. The carbonyl group of the ketone typically exhibits a strong absorption band in the region of 1680-1700 cm⁻¹. The nitro group gives rise to two characteristic strong absorption bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-S bond stretching vibration is typically weak and appears in the fingerprint region (below 1000 cm⁻¹). By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in the this compound scaffold can be confirmed.

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: These are typical frequency ranges for the specified functional groups.

Computational Chemistry and Theoretical Investigations of 8 Nitrothiochroman 4 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a crucial tool in chemical research for predicting molecular properties and behaviors.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 8-Nitrothiochroman-4-one, predicting its optimal molecular geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT elucidates the electronic properties of the molecule, which are fundamental to its reactivity. mdpi.com Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. mdpi.com Analysis of the molecular electron density reveals information about charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule. nih.govnih.gov

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Illustrative DFT Data)

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecule. | -1057.3 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 5.8 Debye |

In reactions where new chiral centers are formed, DFT can be used to rationalize and predict the stereochemical outcome. For a molecule like this compound, an asymmetric reduction of the carbonyl group at the 4-position would yield chiral thiochromanols. DFT calculations can model the transition states of the reaction involving different chiral catalysts or reagents. nih.govresearchgate.net By comparing the activation energies of the transition states leading to the different stereoisomers (R and S enantiomers), researchers can predict which isomer will be preferentially formed. researchgate.net This computational insight is invaluable for designing synthetic routes that yield enantiomerically pure compounds.

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of mechanistic pathways. mdpi.comresearchgate.net For this compound, this could involve studying its synthesis or its reactions with other molecules. Calculations can identify the structures and energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. researchgate.netmdpi.com By determining the activation energy for each step, the rate-determining step of the reaction can be identified. rsc.org This level of mechanistic detail helps in optimizing reaction conditions to improve yield and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov

QSAR models are developed to predict the biological activity of new or untested compounds. nih.govmdpi.com For this compound and its analogues, a QSAR model could be constructed to predict their efficacy against a specific biological target, such as an enzyme or a cancer cell line. This process involves synthesizing a series of related compounds, measuring their biological activity (e.g., IC50 values), and calculating various molecular descriptors for each compound. nih.gov Statistical methods are then used to generate an equation that links the descriptors to the activity. Such a model can then be used for the virtual screening of large libraries of compounds to identify new, potentially more potent derivatives for synthesis and testing, thereby saving time and resources. nih.gov

An illustrative QSAR model might take the following form:

log(1/IC50) = 0.75 * LogP - 0.23 * (LUMO) + 1.54 * (HD_Count) + 2.11

This hypothetical equation suggests that biological activity increases with higher lipophilicity (LogP) and a greater number of hydrogen bond donors (HD_Count), while decreasing as the LUMO energy becomes less negative.

Table 2: Common Physicochemical Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Description |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. |

| Electronic | HOMO/LUMO Energy | Energies of the frontier molecular orbitals, related to reactivity and charge transfer. |

| Steric | Molecular Weight (MW) | The mass of one mole of the substance. |

| Steric | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. |

| Topological | Wiener Index | A topological index of a molecule, calculated based on the distances between all pairs of vertices in the hydrogen-depleted molecular graph. |

| Structural | Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). |

| Structural | Rotatable Bonds | The number of bonds that allow free rotation around them. |

Computational Investigations of this compound Remain Largely Unexplored in Non-Clinical Molecular Docking and Simulation Studies

Despite a thorough search of scientific literature, detailed computational chemistry studies, specifically molecular docking and simulation investigations focusing on this compound with non-clinical targets, appear to be limited or not publicly available. While research into the synthesis and biological activities of the broader thiochromanone class of compounds is evident, specific theoretical examinations of the 8-nitro substituted variant remain elusive.

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting the interaction of small molecules with biological macromolecules. These techniques are instrumental in understanding potential binding affinities, interaction modes, and the dynamic behavior of a ligand within a binding site. Such studies are crucial for identifying and characterizing novel interactions with a wide range of proteins and enzymes that are not necessarily direct clinical targets but are of significant interest in various fields of biochemical research.

The current body of literature on thiochromanone derivatives does include some computational work. For instance, molecular docking has been employed to investigate the interaction of certain thiochromanone analogs with specific enzymes from pathogenic fungi, aiming to elucidate their antifungal mechanism. However, these studies are directed towards clinical targets, which falls outside the scope of this article.

The absence of published research on the molecular docking and simulation of this compound with non-clinical targets represents a notable gap in the scientific understanding of this specific compound. Such studies could provide valuable insights into its potential interactions with a variety of proteins, including those involved in cellular signaling, metabolic pathways, or environmental enzymatic processes.

Future computational research could explore the binding of this compound to a diverse array of non-clinical protein targets. This would not only enhance the fundamental understanding of the compound's molecular recognition properties but could also uncover novel applications in areas such as biocatalysis, sensor technology, or as a chemical probe for studying biological systems.

At present, without specific research data, it is not possible to provide detailed findings or data tables related to the molecular docking and simulation of this compound with non-clinical targets.

Exploration of Biological Activities of 8 Nitrothiochroman 4 One and Its Bioactive Analogues in Vitro & Pre Clinical Focus

Antileishmanial Activity

Thiochroman-4-one (B147511) derivatives have been identified as promising scaffolds for the development of novel drugs against leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. nih.govresearchgate.net Research has focused on modifying the core structure to enhance potency and selectivity against the parasite while minimizing toxicity to human cells.

In Vitro Efficacy against Leishmania Species (e.g., Leishmania panamensis)

In vitro studies have demonstrated the potent leishmanicidal effects of thiochroman-4-one analogues. A series of synthesized derivatives were tested against intracellular amastigotes of Leishmania panamensis, the parasitic form responsible for clinical disease in humans. nih.govresearchgate.netmdpi.com The evaluation was conducted using human monocyte cell lines (U-937) to determine both the efficacy against the parasite and the cytotoxicity towards host cells. mdpi.comnih.gov

Several analogues, particularly those incorporating a vinyl sulfone group, exhibited high antileishmanial activity, with half-maximal effective concentration (EC50) values below 10 μM. nih.govresearchgate.netmdpi.com For instance, one of the most active compounds, a vinyl sulfone derivative, recorded an EC50 of 3.23 μM against L. panamensis amastigotes. mdpi.com This potency was coupled with low cytotoxicity, leading to a high selectivity index (SI) of 174, which surpassed that of the reference drug, amphotericin B. mdpi.comnih.gov Other derivatives, such as those modified with semicarbazone and thiosemicarbazone moieties, also showed significant activity, with EC50 values of 5.4 μM and 5.1 μM, respectively. preprints.org

| Compound Type | EC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Vinyl Sulfone Derivative (4j) | 3.23 | 174 | mdpi.com |

| Vinyl Sulfone Derivatives (General) | <10 | >100 for some analogues | nih.govmdpi.com |

| Semicarbazone Derivative | 5.4 | 18.6 | nih.govpreprints.org |

| Thiosemicarbazone Derivative | 5.1 | - | preprints.org |

| Amphotericin B (Reference) | 0.32 | - | mdpi.com |

Structure-Activity Relationship (SAR) Insights for Leishmanicidal Agents, emphasizing Vinyl Sulfone Moieties and Ring Substitutions

Structure-activity relationship (SAR) studies have provided critical insights into the features that govern the antileishmanial potency of thiochroman-4-one derivatives.

Vinyl Sulfone Moiety : The most significant finding is the crucial role of the vinyl sulfone group. nih.govmdpi.com The dehydrogenation of sulfone precursors to create the corresponding vinyl sulfones (a double bond adjacent to the sulfone) leads to a dramatic increase in antileishmanial activity. mdpi.com Conversely, the removal of either the double bond or the sulfone moiety results in a sharp decrease in efficacy. nih.govresearchgate.netmdpi.com This highlights the vinyl sulfone group as a key pharmacophore for potent leishmanicidal action.

Ring Substitutions : Substitutions on the thiochroman-4-one ring also modulate the biological activity. The introduction of a fluorine atom at the C-6 position was found to increase leishmanicidal activity compared to the non-fluorinated parent compound. mdpi.com This suggests that electron-withdrawing groups at this position can enhance the compound's effectiveness.

Hydrazone Moieties : The derivatization of the ketone at the C-4 position with acyl hydrazones, particularly semicarbazones and thiosemicarbazones, significantly enhances antileishmanial activity. nih.govpreprints.org This modification offers another avenue for optimizing the therapeutic potential of the thiochroman-4-one scaffold. nih.gov

Antimicrobial Properties

Beyond their antiparasitic effects, thiochroman-4-one analogues have been investigated for their potential as broad-spectrum antimicrobial agents.

Antibacterial Efficacy (In Vitro)

Derivatives of thiochroman-4-one have demonstrated notable in vitro antibacterial activity. One study focused on analogues that incorporated carboxamide and 1,3,4-thiadiazole thioether functionalities. nih.govrsc.org A lead compound from this series showed potent activity against plant pathogenic bacteria, with EC50 values of 24 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and 30 μg/mL against Xanthomonas axonopodis pv. citri (Xac). nih.govrsc.org Another study synthesized spiropyrrolidines incorporating a thiochroman-4-one moiety, which outperformed standard drugs like amoxicillin against certain bacterial strains. rsc.org

Antifungal Efficacy (In Vitro)

The thiochroman-4-one scaffold has also served as a basis for developing potent antifungal agents. These compounds have been evaluated against a range of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.govnih.gov

In one study, 2-(indole-3-yl)-thiochroman-4-ones were synthesized and tested, with one derivative showing a minimum inhibitory concentration (MIC) value of 4 μg/mL against C. albicans. nih.gov Another series of thiochroman-4-one derivatives designed as inhibitors of N-myristoyltransferase (NMT), a key fungal enzyme, exhibited significant activity. nih.gov The most potent compound in this series displayed MIC values as low as 0.5 μg/mL against C. albicans, an activity level comparable to the standard antifungal drug fluconazole. nih.govnih.gov

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-(Indole-3-yl)-thiochroman-4-one derivative | Candida albicans | 4 | nih.gov |

| NMT Inhibitor Derivative (7b) | Candida albicans | 0.5 - 16 | nih.gov |

| NMT Inhibitor Derivative (7b) | Cryptococcus neoformans | 0.5 - 16 | nih.gov |

SAR Considerations for Antimicrobial Thiochroman-4-ones

SAR analysis of antimicrobial thiochroman-4-ones has revealed key structural determinants for their activity. For antifungal efficacy, the presence of electron-withdrawing groups on the 6th position of the thiochroman-4-one ring was found to enhance activity. nih.gov Furthermore, the substitution of a halogen, such as chlorine, on an associated indole ring further improved the compound's potency. nih.gov For antibacterial action, the incorporation of specific heterocyclic moieties, such as 1,3,4-thiadiazole thioethers and spiropyrrolidines, appears to be a successful strategy for generating highly active compounds. rsc.org

Anticancer and Antineoplastic Potential (In Vitro Cell Line Studies)

Growth Inhibition in Various Cancer Cell Lines (e.g., HNSCC, ovarian xenograft mouse model)

The anticancer potential of thiochroman-4-one derivatives has been evaluated against a variety of human tumor cell lines. While specific studies on 8-Nitrothiochroman-4-one against Head and Neck Squamous Cell Carcinoma (HNSCC) and in ovarian xenograft mouse models are not extensively documented in the available literature, research on analogous compounds provides valuable insights. A study by Demirayak et al. investigated a series of 3-arylidenechroman-4-one and 3-arylidenethiochroman-4-one derivatives for their antiproliferative activity against sixty human tumor cell lines from nine different types of cancer, including leukemia, melanoma, and colon cancer. nih.govnih.gov The compounds containing the thiochromanone skeleton generally demonstrated higher anticancer activity. nih.govnih.gov

For instance, certain 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-one derivatives were tested, and their growth inhibitory effects were quantified. The activity is presented as GI50 values, which represent the concentration of the compound causing a 50% reduction in net cell growth. nih.gov While specific data for an 8-nitro substituted thiochroman-4-one was not provided in this study, the results for other derivatives underscore the potential of this scaffold.

| Compound Analogue | Cancer Cell Line Panel | Mean Log10 GI50 | Activity Profile |

|---|---|---|---|

| 3-[4-(2-(4-Bromophenyl)-2-oxoethoxy)benzylidene]-6-methylthiochroman-4-one | NCI-60 | -4.77 | Broad-spectrum antiproliferative activity |

| 3-[4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene]-6-methylthiochroman-4-one | NCI-60 | -4.71 | Significant growth inhibition |

| 3-[4-(2-(Phenyl)-2-oxoethoxy)benzylidene]-6-methylthiochroman-4-one | NCI-60 | -4.66 | Moderate antiproliferative effects |

Data sourced from studies on analogous thiochroman-4-one derivatives. nih.govnih.gov

Molecular Mechanisms of Action (e.g., modulation of retinoic acid receptors RAR/RXR in vitro, GSK-3β inhibition)

The precise molecular mechanisms underlying the anticancer activity of this compound are not fully elucidated. However, research into the broader class of thiochroman-4-ones and related heterocyclic compounds suggests potential pathways that may be involved.

Modulation of Retinoic Acid Receptors (RAR/RXR): Retinoic acid receptors (RARs) and retinoid X receptors (RXRs) are nuclear receptors that act as ligand-dependent transcription factors, regulating cellular growth, differentiation, and apoptosis. nih.gov The modulation of RAR and RXR signaling pathways is a recognized strategy in cancer therapy. nih.govresearchgate.netresearchgate.net While direct evidence linking this compound to RAR/RXR modulation is not currently available, the structural similarities of the thiochroman-4-one core to other heterocyclic molecules that interact with nuclear receptors suggest this as a plausible area for future investigation.

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and tumorigenesis. nih.gov Overactivity of GSK-3β has been associated with several types of cancer, making it an attractive therapeutic target. nih.gov Some studies have explored the potential of various heterocyclic scaffolds as GSK-3β inhibitors. For example, a study on thiazolidin-4-one analogues, which share some structural features with thiochroman-4-ones, led to the discovery of selective GSK-3β inhibitors. nih.gov This suggests that the thiochroman-4-one scaffold could also be a platform for developing GSK-3β inhibitors. The inhibition of GSK-3β can lead to the stabilization of β-catenin and subsequent modulation of Wnt signaling, a pathway often dysregulated in cancer.

SAR in Anticancer Thiochroman-4-ones

Structure-activity relationship (SAR) studies of thiochroman-4-one derivatives have provided valuable insights into the structural features that contribute to their anticancer activity. A recent comprehensive review highlighted key molecular modifications that enhance the bioactivity of thiochromene and thiochromane scaffolds. rsc.org

Key SAR findings for anticancer thiochroman-4-ones include:

Substitution at the 3-position: The introduction of an arylidene moiety at the 3-position of the thiochroman-4-one ring has been a common strategy in the design of anticancer agents. nih.gov The nature and substitution pattern of the aryl ring significantly influence the cytotoxic activity.

Substitution on the Benzene (B151609) Ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring of the thiochroman-4-one nucleus can modulate the anticancer potency. For instance, a review noted that electron-withdrawing groups on the 6th position of the thiochroman-4-one ring can enhance antifungal activity, a principle that could potentially translate to anticancer effects. rsc.org The impact of a nitro group at the 8-position, as in this compound, would be a critical determinant of its activity profile.

The Thioether Moiety: The sulfur atom in the thiochroman-4-one ring is a key feature. Its oxidation state can also influence biological activity.

Other Significant Biological Activities (In Vitro/Pre-Clinical Context)

Antiprotozoal Activities (General)

Thiochroman-4-one derivatives have demonstrated promising activity against various protozoan parasites. A study by Vargas et al. synthesized and evaluated a series of thiochroman-4-one derivatives as potential leishmanicidal agents against Leishmania panamensis. mdpi.comresearchgate.net Several of the synthesized compounds exhibited significant in vitro activity against intracellular amastigotes. mdpi.com One of the most active compounds, a vinyl sulfone derivative of thiochroman-4-one, showed an EC50 value of 3.23 μM with a high selectivity index. mdpi.com These findings suggest that the thiochroman-4-one scaffold is a viable starting point for the development of novel antiprotozoal drugs. mdpi.com The presence of a nitro group, as in this compound, is a common feature in many antiprotozoal drugs, suggesting that this compound could also possess significant activity in this area.

| Compound Analogue | Parasite | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 6-Fluoro-2-(2-(phenylsulfonyl)vinyl)thiochroman-4-one | Leishmania panamensis | 3.23 | 174 |

Data from a study on analogous thiochroman-4-one derivatives. mdpi.com

Enzyme Inhibition Studies (e.g., α-chymotrypsin, lipoxygenase, HIV-1 integrase, NMT)

The thiochroman-4-one scaffold has been explored for its potential to inhibit various enzymes implicated in different diseases.

α-Chymotrypsin Inhibition: While specific studies on the inhibition of α-chymotrypsin by this compound are not readily available, the general class of chromones and their derivatives has been investigated for protease inhibition. The kinetics of α-chymotrypsin catalyzed hydrolysis have been studied extensively, providing a basis for evaluating potential inhibitors. researchgate.netnih.govdiva-portal.org

Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development. researchgate.netresearchgate.net Although direct inhibitory data for this compound against lipoxygenase is lacking, various heterocyclic compounds have been shown to possess this activity.

HIV-1 Integrase Inhibition: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. nih.gov The development of inhibitors for this enzyme is an important area of antiviral research. While there is no specific data on this compound, other heterocyclic structures, such as those containing diketo acid moieties, have been identified as potent HIV-1 integrase inhibitors. nih.govresearchgate.net

N-Myristoyltransferase (NMT) Inhibition: N-myristoyltransferase is an enzyme that catalyzes the attachment of myristate to the N-terminus of certain proteins. This process is vital for the viability of various fungi, protozoa, and also plays a role in cancer. mdpi.comnih.govnih.gov NMT has been validated as a promising target for antifungal, antiprotozoal, and anticancer agents. mdpi.comnih.gov A study on thiochroman-4-one derivatives demonstrated their potential as NMT inhibitors with significant antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov Molecular docking studies in this research suggested a favorable binding profile of the thiochroman-4-one scaffold within the active site of NMT. nih.gov

| Compound Analogue | Candida albicans | Cryptococcus neoformans |

|---|---|---|

| 3-(4-Fluorobenzyl)-6-methylthiochroman-4-one | 1 | 0.5 |

| 3-(4-Chlorobenzyl)-6-methylthiochroman-4-one | 2 | 1 |

| Fluconazole (Reference) | 1 | 2 |

Data sourced from a study on analogous thiochroman-4-one derivatives. nih.gov

Modulation of Receptor Systems (e.g., alpha-1a adrenoceptor, protein-tyrosine phosphatases)

Research into the direct interaction of this compound with alpha-1a adrenoceptors and protein-tyrosine phosphatases is not extensively documented in publicly available literature. However, studies on structurally related thiochroman (B1618051) and chroman analogues provide insights into the potential for this class of compounds to modulate these receptor systems.

With regard to the alpha-1 adrenoceptor, a study on 4-phenylchroman analogues, which are structurally similar to thiochromans, has demonstrated subtype-selective binding and functional activity. For instance, certain analogues have shown a preference for the α1D-adrenoceptor subtype over the α1A and α1B subtypes. nih.gov The stereochemistry of these analogues, specifically the cis or trans relationship between substituents on the chroman ring, was found to be a critical determinant of their blocking activity at alpha-1 adrenoceptors. nih.gov While these findings are on chroman analogues, they suggest that the thiochroman scaffold could also exhibit activity at adrenoceptors, which would require further investigation to confirm.

Calcium Channel Modulation (for S,S-Dioxide Analogues)

The S,S-dioxide analogues of this compound, specifically 3-aryl-4-nitrobenzothiochroman S,S-dioxides, have been investigated for their effects on cardiovascular parameters, with a focus on L-type calcium channels. nih.govnih.gov These studies have revealed that these compounds can exert a negative inotropic effect, indicating a potential modulation of calcium channels in cardiac muscle.

In ex vivo studies using guinea pig left atria, several 3-aryl-4-nitrothiochroman S,S-dioxide analogues demonstrated a negative inotropic action. The potency of this effect was found to be dependent on the specific substitutions on the aryl ring. Notably, some of these thiochroman S,S-dioxide analogues were found to be more potent than the reference calcium channel blocker, diltiazem. nih.gov

The spasmolytic activity of these compounds was also evaluated, with 3-aryl-4-nitrothiochroman S,S-dioxides showing greater activity compared to their 2-phenyl substituted counterparts. nih.gov The presence of an electron-withdrawing group on the 3-phenyl ring was found to enhance this activity. nih.gov

Table 1: Negative Inotropic Potency of Selected 3-Aryl-4-nitrothiochroman S,S-dioxide Analogues

| Compound | R' | R | pEC50 (Guinea Pig Left Atria) |

|---|---|---|---|

| 6a | H | H | 5.37 ± 0.08 |

| 6b | H | p-Me | 5.30 ± 0.07 |

| 6c | H | p-Cl | 5.40 ± 0.08 |

| 6d | H | p-F | 5.35 ± 0.06 |

| 6f | H | m-NO2 | 5.52 ± 0.09 |

| 6h | H | p-CN | 5.65 ± 0.05 |

| 7e | Ph | p-Cl | 5.87 ± 0.07 |

| 7g | Ph | m-NO2 | 5.45 ± 0.06 |

| 7i | Ph | p-CN | 5.91 ± 0.08 |

| 7l | Ph | p-NMe2 | 5.65 ± 0.06 |

| Diltiazem | - | - | 5.25 ± 0.04 |

Data sourced from ex vivo studies on guinea pig left atria driven at 1 Hz. nih.govnih.gov

Multidrug Resistance (MDR) Reversal Studies (for S,S-Dioxide Analogues)

The S,S-dioxide analogues of this compound have also been explored for their potential to reverse multidrug resistance (MDR) in cancer cells. MDR is a significant obstacle in cancer chemotherapy and is often mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein).

Selected 3-aryl-4-nitrobenzothiochroman S,S-dioxides were evaluated for their ability to inhibit the function of ABCB1. In these studies, certain analogues demonstrated the potential to act as inhibitors of this transporter. Specifically, compounds 6d and 6f were identified as promising molecules for the development of more potent ABCB1 inhibitors. nih.govnih.gov The ability of these compounds to reverse MDR suggests that the 3-aryl-4-nitrobenzothiochroman S,S-dioxide scaffold could be a valuable starting point for the design of new MDR reverting agents. nih.gov

The mechanism of MDR reversal by these analogues is thought to involve direct interaction with the ABCB1 transporter, thereby inhibiting its drug-efflux function. This is a desirable characteristic for compounds intended to be used in combination with conventional chemotherapy to overcome drug resistance.

Table 2: ABCB1 Inhibitory Activity of Selected 3-Aryl-4-nitrobenzothiochroman S,S-dioxide Analogues

| Compound | R | IC50 (µM) for Doxorubicin Resistance Reversal |

|---|---|---|

| 6d | p-F | 1.9 ± 0.2 |

| 6f | m-NO2 | 1.2 ± 0.1 |

| Verapamil | - | 2.5 ± 0.3 |

Data represents the concentration of the compound required to reduce the IC50 of doxorubicin by 50% in a resistant cancer cell line. nih.govnih.gov

Neuroprotective and Anti-neuroinflammatory Potential (Thiochroman analogues)

While direct studies on the neuroprotective and anti-neuroinflammatory effects of this compound are limited, research on related thiochroman and thioflavone analogues indicates a promising potential for this class of compounds in the context of neurodegenerative diseases.

Oxidative stress is a key contributor to the pathology of neurodegenerative disorders. A study on a library of hydroxy flavones and their 4-thio analogues revealed that synthetic 7,8-dihydroxy 4-thioflavones possess neuroprotective properties against hydrogen peroxide-induced oxidative stress. nih.gov The neuroprotection afforded by these compounds was found to be mediated through the activation of anti-apoptotic cell survival pathways, namely the ERK1/2 and PI3K/Akt pathways. nih.gov Structure-activity relationship analysis highlighted the importance of the B-ring phenyl group and the replacement of the 4-carbonyl group with a 4-thiocarbonyl group for enhanced neuroprotective activity. nih.gov

Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. While the direct anti-neuroinflammatory activity of thiochroman analogues is an emerging area of research, the broader class of flavonoids, to which thioflavones are related, has been shown to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPKs in microglia. The potential for thiochroman-based compounds to mitigate neuroinflammation warrants further investigation.

A comprehensive review of thiochromenes and thiochromanes has highlighted their diverse biological activities, including anti-cancer and anti-fungal properties, suggesting a broad pharmacological potential for this heterocyclic scaffold. nih.gov This versatility underscores the possibility of developing thiochroman analogues with significant neuroprotective and anti-neuroinflammatory efficacy.

Design Principles and Future Directions in Thiochroman 4 One Research Excluding Clinical Translation

Rational Design of Novel Thiochroman-4-one (B147511) Based Chemical Entities for Specific Biological Targets

The rational design of derivatives based on the 8-Nitrothiochroman-4-one scaffold is guided by the pursuit of enhanced potency and selectivity for specific biological targets. The presence of the nitro group at the 8-position significantly influences the electronic properties of the aromatic ring, which can be leveraged for targeted molecular interactions.

One promising area of application is in the development of agents against tropical diseases. For instance, the rational design of nitrofuran derivatives has led to potent inhibitors of Trypanosoma cruzi trypanothione (B104310) reductase, a key enzyme in the parasite's defense against oxidative stress. nih.govnih.gov By analogy, the this compound core could be used to design inhibitors of this enzyme, where the nitro group could participate in crucial binding interactions within the enzyme's active site. nih.gov Computational studies, such as docking analysis, can predict the binding of such inhibitors to the enzyme-substrate complex, guiding the synthesis of more effective compounds. nih.gov

Furthermore, the 4H-thiochromen-4-one 1,1-dioxide core has been identified as a valuable scaffold for developing allosteric modulators with activity against parasites responsible for malaria, leishmaniasis, and trypanosomiasis. nih.gov This suggests that modifications of the this compound system, including oxidation of the sulfide (B99878) to a sulfone, could yield compounds with potent and selective antiparasitic activity. The design process would focus on optimizing interactions with key amino acid residues in the target protein's binding pocket. nih.gov

The following table summarizes potential biological targets for rationally designed this compound derivatives, based on research on analogous structures.

| Biological Target | Therapeutic Area | Design Rationale |

| Trypanothione Reductase | Antiparasitic (e.g., Chagas disease) | The nitro group can enhance binding to the enzyme's active site, disrupting the parasite's redox metabolism. nih.govnih.gov |

| Leishmania donovani topoisomerase I | Antileishmanial | Thiochroman-4-one derivatives have shown inhibitory activity against this essential enzyme. |

| Tubulin | Anticancer | The thiochroman-4-one scaffold can be modified to interact with the colchicine (B1669291) binding site of tubulin, inhibiting microtubule polymerization. |

| Estrogen Receptor α (ERα) | Anticancer (Breast Cancer) | The thiochroman (B1618051) core is present in selective estrogen receptor degraders (SERDs) designed to overcome endocrine resistance. |

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing the Thiochroman-4-one Core

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining biological activity. nih.gov These approaches are highly relevant for the development of new chemical entities based on the this compound core.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.govrsc.org For the this compound scaffold, this could involve replacing the thiochroman-4-one core with other bicyclic systems that can project substituents in a similar spatial orientation. This strategy is particularly useful for navigating around existing patents and improving properties like metabolic stability. rsc.org

Bioisosteric replacement focuses on substituting atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to a new molecule with comparable biological activity. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be envisioned:

Replacement of the Nitro Group: While the nitro group can be crucial for activity, it is sometimes associated with metabolic liabilities. A potential bioisosteric replacement for the nitro group is the trifluoromethyl (CF3) group. nih.gov The CF3 group is also strongly electron-withdrawing but may offer improved metabolic stability and pharmacokinetic properties. nih.gov

Replacement of the Carbonyl Group: The ketone at the 4-position is a key feature for both chemical reactivity and biological interactions. It could be replaced with other groups like an oxime or a hydrazone to explore different binding modes and physicochemical properties.

Replacement of the Sulfur Atom: The sulfur atom could be replaced with an oxygen atom to yield the corresponding 8-nitrochroman-4-one, or with a selenium atom. Such modifications would alter the geometry and electronic properties of the heterocyclic ring.

The table below illustrates potential bioisosteric replacements for different functional groups within the this compound structure.

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| 8-Nitro (-NO2) | Trifluoromethyl (-CF3), Cyano (-CN), Sulfonamide (-SO2NH2) | Improve metabolic stability, alter electronic properties, and explore different hydrogen bonding interactions. nih.gov |

| 4-Carbonyl (C=O) | Oxime (=N-OH), Hydrazone (=N-NH2), Thione (C=S) | Modulate reactivity, introduce new hydrogen bonding capabilities, and alter polarity. |

| 1-Sulfide (-S-) | Ether (-O-), Selenide (-Se-), Sulfoxide (B87167) (-SO-), Sulfone (-SO2-) | Modify ring pucker, polarity, and hydrogen bond accepting capacity. |

Advancements in Asymmetric Synthesis for Chiral Thiochroman-4-ones

Many biologically active molecules are chiral, with their therapeutic effects often residing in a single enantiomer. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure chiral thiochroman-4-ones is of great importance. nih.gov

A significant advancement in this area is the use of organocatalysis to achieve high levels of stereocontrol. For instance, a cupreine-catalyzed tandem Michael addition–Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes has been developed for the synthesis of enantioenriched 2,3,4-trisubstituted thiochromanes. nih.gov This method yields chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivities and high enantioselectivities, which can be further enhanced through recrystallization. nih.govmdpi.com This approach is directly applicable to the synthesis of chiral precursors to this compound derivatives.

Another powerful strategy is the squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, which produces chiral chromans with excellent enantioselectivities. nih.govresearchgate.net Adapting this methodology to sulfur-containing analogues could provide a viable route to chiral thiochroman-4-ones.

The following table highlights key aspects of advanced asymmetric synthesis methods applicable to the thiochroman-4-one scaffold.

| Asymmetric Method | Catalyst Type | Key Features | Potential Application for this compound |

| Tandem Michael–Henry Reaction | Chiral Organocatalyst (e.g., Cupreine) | Forms multiple stereocenters in a single step with high diastereo- and enantioselectivity. nih.govmdpi.com | Synthesis of chiral 2-aryl-3-substituted-8-nitrothiochroman-4-ols as precursors to complex derivatives. |

| Oxa-Michael-nitro-Michael Domino Reaction | Chiral Squaramide Organocatalyst | Efficient synthesis of polysubstituted chiral chromans with excellent enantioselectivity. nih.govresearchgate.net | Adaptation for the synthesis of chiral 8-nitrothiochroman-4-ones bearing multiple substituents. |

| Enantioselective Hydroallylation | Copper(I) Hydride with Chiral Ligand | Atom-economical method for introducing chiral allyl groups at the 4-position of thiochromenes. nih.gov | Creation of chiral 4-substituted-8-nitrothiochroman derivatives. |

Integration of Computational Methods in Pre-Clinical Drug Discovery

Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.net For the this compound system, in silico techniques can be applied at various stages of the pre-clinical research process.

Molecular docking can be used to predict the binding orientation and affinity of this compound derivatives within the active site of a target protein. d-nb.info For example, docking studies on 8-substituted-6-nitrocoumarin derivatives have been used to understand their interactions with cyclooxygenase (COX) enzymes. researchgate.net Similar studies could elucidate how this compound derivatives interact with targets like trypanothione reductase, guiding the design of more potent inhibitors. nih.gov

Pharmacophore modeling can identify the key chemical features required for biological activity. By analyzing a set of active thiochroman-4-one analogues, a 3D pharmacophore model can be generated and used to screen virtual libraries for new compounds with the desired activity.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. This can help in predicting the activity of newly designed compounds before their synthesis.

The table below outlines the application of various computational methods in the study of this compound.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding mode and affinity to a biological target (e.g., an enzyme active site). researchgate.netd-nb.info | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and prioritization of compounds for synthesis. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the predicted binding mode and understanding of conformational changes upon binding. |

| Pharmacophore Modeling | Define the essential 3D arrangement of functional groups required for activity. | A virtual screening tool to identify novel scaffolds that match the pharmacophore. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate physicochemical properties with biological activity. | A predictive model to estimate the activity of unsynthesized derivatives, guiding lead optimization. |

Emerging Research Areas and Unexplored Reactivity of the Nitrothiochroman-4-one System

The this compound scaffold holds potential for exploration in emerging research areas and possesses unexplored reactivity that could be harnessed for the synthesis of novel heterocyclic systems.

The presence of three key functional regions—the nitro-substituted aromatic ring, the reactive carbonyl group, and the α-methylene protons—makes this compound a versatile synthetic intermediate.

Reactivity of the Carbonyl Group: The ketone at the 4-position can undergo a wide range of classical carbonyl reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce diverse substituents at this position.

Reactions at the α-Position: The methylene (B1212753) group adjacent to the carbonyl (C-3) can be functionalized through enolate chemistry. This allows for the introduction of various alkyl, aryl, or heteroaryl groups, further expanding the chemical space of accessible derivatives.

Modulation of Aromatic Reactivity: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This could allow for the replacement of the nitro group or other leaving groups on the aromatic ring with various nucleophiles, providing a late-stage diversification strategy.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then serve as a handle for further functionalization, such as amide bond formation or diazotization reactions. This transformation dramatically alters the electronic properties of the scaffold and opens up new avenues for derivatization.

Emerging research could focus on using this compound as a building block for the synthesis of more complex, fused heterocyclic systems. For example, condensation reactions with binucleophiles could lead to the formation of novel polycyclic structures with potential biological activities. The synthesis of hybrid molecules, where the this compound moiety is coupled with other pharmacologically active scaffolds like 8-hydroxyquinoline, could also be a fruitful area of investigation. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.